Cas no 824-94-2 (4-Methoxybenzylchloride)

4-Methoxybenzylchloride is an aromatic halide reagent suitable for various chemical transformations, particularly in organic synthesis. Its methoxy group enables selective functionalization and its chloro substituent facilitates nucleophilic substitution reactions, making it a versatile intermediate for the production of pharmaceuticals, agrochemicals, and other specialized chemicals.
4-Methoxybenzylchloride structure
4-Methoxybenzylchloride structure
Product Name:4-Methoxybenzylchloride
CAS No:824-94-2
MF:C8H9ClO
MW:156.609461545944
MDL:MFCD00000915
CID:40000
PubChem ID:87572688
Update Time:2026-01-04

4-Methoxybenzylchloride Chemical and Physical Properties

Names and Identifiers

    • alpha-Chloro-4-methoxytoluene
    • 4-METHOXYBENZYL CHLORIDE
    • PMBC
    • 1-Chloromethyl-4-methoxybenzene
    • 4-(chloromethyl)anisole
    • 4-Methoxybenzyl Chloride (stabilized with Amylene)
    • 1-(Chloromethyl)-4-methoxybenzene
    • 2,6-Dimethyl-4-pyridinecarboxylic acid
    • 4-Chloromethyl anisole
    • p-Methoxybenzyl Chloride
    • Anisyl Chloride (stabilized with Amylene)
    • 4-(Chloromethyl)anisole (stabilized with Amylene)
    • 1-(Chloromethyl)-4-methoxybenzene (ACI)
    • Anisole, p-(chloromethyl)- (6CI, 7CI, 8CI)
    • 1-(Chloromethyl)-4-(methyloxy)benzene
    • 4-(Chloromethyl)-1-methoxybenzene
    • 4-(Chloromethyl)phenyl methyl ether
    • 4-Methyloxybenzyl chloride
    • NSC 172955
    • p-(Chloromethyl)(methoxy)benzene
    • p-(Chloromethyl)anisole
    • p-Anisyl chloride
    • PBMCl
    • PMBCl
    • α-Chloro-4-methoxytoluene
    • α-Chloro-p-methoxytoluene
    • F0001-2114
    • 4-Methoxy-benzylchloride
    • Q500ZS03TI
    • F11275
    • MFCD00000915
    • 4-(methoxy)benzyl chloride
    • 4-methoxyphenylmethyl chloride
    • p-methoxybenzylchloride
    • DTXSID20231718
    • 4-METHOXYBENZYL CHLORIDE (CONTAINS POTASSIUM CARBONATE AS STABILIZER)
    • Para methoxy benzylchloride
    • 4-Methyoxybenzylchloride
    • AKOS000262023
    • STR01214
    • 4-methoxybenzylchlorine
    • (4-methoxyphenyl)methyl chloride
    • CS-W017991
    • M0676
    • 4-methoxybenzyl-chloride
    • 4-Methoxybenzylchloride, stabilized
    • NS00038207
    • p-methoxybenzylchlorid
    • 1-Chloromethyl-4-methoxy-benzene
    • 4-methoxybenzylchloride
    • CCRIS 5108
    • l-(chloromethyl)-4-methoxybenzene
    • 4-methoxylbenzyl chloride
    • 4-Methoxybenzyl Chloride (Stabilized)
    • SCHEMBL13096
    • 4-methoxy benzyl chloride
    • para-Methoxy benzyl chloride
    • para-methoxy benzylchloride
    • NSC172955
    • p-methoxybenzylchoride
    • 824-94-2
    • .ALPHA.-CHLORO-P-METHOXYTOLUENE
    • W-104172
    • FT-0618924
    • para-methoxyl benzyl chloride
    • BCP25855
    • AM20041208
    • Q27287004
    • 4methoxybenzyl chloride
    • 4-methyoxybenzyl chloride
    • 1-(chloro methyl)-4-methoxybenzene
    • NSC-172955
    • paramethoxybenzyl chloride
    • 4-Methoxybenzyl chloride, contains potassium carbonate as stabilizer, 98%
    • Anisole, p-(chloromethyl)-
    • para-methoxybenzylchloride
    • EINECS 212-540-6
    • .alpha.-Chloro-4-methoxytoluene
    • p-methoxy benzyl chloride
    • AM101321
    • Benzene, 1-(chloromethyl)-4-methoxy-
    • a-chloro-4-methoxytoluene
    • EN300-49219
    • UNII-Q500ZS03TI
    • 4-methoxy-benzyl chloride
    • 4-methoxy benzylchloride
    • 4-methoxyl benzyl chloride
    • 1-(chloromethyl)-4-methoxy-benzene
    • para-methoxybenzyl chloride
    • InChI=1/C8H9ClO/c1-10-8-4-2-7(6-9)3-5-8/h2-5H,6H2,1H
    • PMB-Cl
    • 4-(Chloromethyl)anisole; 1-Chloromethyl-4-methoxybenzene
    • 4-Methoxybenzylchloride
    • MDL: MFCD00000915
    • Inchi: 1S/C8H9ClO/c1-10-8-4-2-7(6-9)3-5-8/h2-5H,6H2,1H3
    • InChI Key: MOHYOXXOKFQHDC-UHFFFAOYSA-N
    • SMILES: ClCC1C=CC(OC)=CC=1
    • BRN: 606667

Computed Properties

  • Exact Mass: 156.03400
  • Monoisotopic Mass: 156.034193
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 87.3
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 9.2

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.155 g/mL at 25 °C(lit.)
  • Melting Point: −1 °C (lit.)
  • Boiling Point: 127°C/24mmHg(lit.)
  • Flash Point: Degrees Fahrenheit:228.2°F
    Degrees Celsius:109°C
  • Refractive Index: n20/D 1.548(lit.)
  • Water Partition Coefficient: Slowly decomposition
  • PSA: 9.23000
  • LogP: 2.43400
  • Solubility: Not determined
  • Sensitiveness: Sensitive to humidity and heat
  • Vapor Pressure: 0.1±0.4 mmHg at 25°C

4-Methoxybenzylchloride Security Information

4-Methoxybenzylchloride Customs Data

  • HS CODE:29093090
  • Customs Data:

    China Customs Code:

    2909309090

    Overview:

    2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

4-Methoxybenzylchloride Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A013010458-1kg
4-Methoxybenzyl chloride
824-94-2 98%
1kg
$368.00 2023-09-01
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M833297-500g
4-Methoxybenzylchloride
824-94-2 ≥97%(GC)
500g
998.00 2021-05-17
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M823415-100g
4-Methoxybenzylchloride
824-94-2 98%,stabilized with 5% K2CO3
100g
¥478.00 2022-09-01
TRC
M261105-1g
4-Methoxybenzyl Chloride (Stabilized)
824-94-2
1g
$ 64.00 2023-09-07
TRC
M261105-5g
4-Methoxybenzyl Chloride (Stabilized)
824-94-2
5g
$ 109.00 2023-09-07
TRC
M261105-25g
4-Methoxybenzyl Chloride (Stabilized)
824-94-2
25g
$ 316.00 2023-09-07
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M823415-5g
4-Methoxybenzylchloride
824-94-2 98%,stabilized with 5% K2CO3
5g
¥76.00 2022-09-01
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M823415-25g
4-Methoxybenzylchloride
824-94-2 98%,stabilized with 5% K2CO3
25g
¥179.00 2022-09-01
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M823415-500g
4-Methoxybenzylchloride
824-94-2 98%,stabilized with 5% K2CO3
500g
¥1,688.00 2022-09-01
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M99410-500g
1-(Chloromethyl)-4-methoxybenzene
824-94-2 97%(stabilized with 2.5% K2CO3)
500g
¥268.0 2024-07-19

4-Methoxybenzylchloride Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Cyanuric chloride Catalysts: 1-Pyrrolidinecarboxaldehyde Solvents: Ethyl acetate ;  6 h, 40 °C
Reference
A General Catalytic Method for Highly Cost- and Atom-Efficient Nucleophilic Substitutions
Huy, Peter H. ; et al, Chemistry - A European Journal, 2018, 24(29), 7410-7416

Production Method 2

Reaction Conditions
1.1 Reagents: Chlorotrimethylsilane ;  4 h, rt
Reference
Direct halogenation of alcohols with halosilanes under catalyst- and organic solvent-free reaction conditions
Ajvazi, Njomza; et al, Tetrahedron Letters, 2016, 57(22), 2430-2433

Production Method 3

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  0 °C; 1 h, rt
1.2 Reagents: Water ;  rt
1.3 Reagents: Thionyl chloride Solvents: Dichloromethane ;  6 h, 0 °C
Reference
2-Chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)oxy]styryl}pyrimidine: Synthesis, Spectroscopic and Computational Evaluation
Chaves, Otavio Augusto; et al, Molbank, 2021, (3),

Production Method 4

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ;  0 °C; overnight, rt
1.2 Solvents: Water ;  rt
1.3 Reagents: Thionyl chloride Solvents: Dichloromethane ;  0 °C; overnight, rt
Reference
Palladium-catalyzed carboxylative coupling of benzyl chlorides with allyltributylstannane: remarkable effect of palladium nanoparticles
Feng, Xiujuan; et al, Organic Letters, 2013, 15(1), 108-111

Production Method 5

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Carbon tetrachloride ,  Water
Reference
The Pummerer reaction of sulfinyl compounds
de Lucchi, Ottorino; et al, Organic Reactions (Hoboken, 1991, 40,

Production Method 6

Reaction Conditions
1.1 15 min, 4 - 5 bar, 40 °C
1.2 Reagents: Isopropanol
Reference
A laboratory-scale continuous flow chlorine generator for organic synthesis
Strauss, Franz J.; et al, Reaction Chemistry & Engineering, 2016, 1(5), 472-476

Production Method 7

Reaction Conditions
1.1 Reagents: Silicon tetrachloride Catalysts: Trichloro[η4-N,N′-(1,2-dimethyl-1,2-ethanediylidene)bis[2,6-bis(1-methylethyl)be… Solvents: Chloroform-d ;  24 h, rt
Reference
α-Diimine-Niobium Complex-Catalyzed Deoxychlorination of Benzyl Ethers with Silicon Tetrachloride
Parker, Bernard F.; et al, Inorganic Chemistry, 2019, 58(19), 12825-12831

Production Method 8

Reaction Conditions
1.1 Reagents: Hydrochloric acid Catalysts: Poly(oxy-1,2-ethanediyl), α-[2-(1-methyl-1H-imidazolium-3-yl)ethyl]-ω-[2-(1-meth… Solvents: Methylcyclohexane ,  Water ;  rt; 8 h, 75 °C
Reference
An Efficient Procedure for Chloromethylation of Aromatic Hydrocarbons Catalyzed by PEG1000-Dicationic Ionic Liquids in Aqueous Media
Hu, Yu Lin; et al, ChemCatChem, 2010, 2(4), 392-396

Production Method 9

Reaction Conditions
1.1 Solvents: Dichloromethane ;  30 min, rt
1.2 Reagents: Triphenylphosphine Solvents: Dichloromethane ;  5 min, 0 °C
1.3 Reagents: Triphosgene ;  5 min, 0 °C
1.4 Solvents: Dichloromethane ;  rt
1.5 Solvents: Dichloromethane ;  1 h, rt
Reference
Intrinsic sensing fluorescent probe for the solid phase synthesis of 1,4-benzodiazepine-2,5-dione
Rivero, Ignacio A.; et al, ARKIVOC (Gainesville, 2003, (11), 27-36

Production Method 10

Reaction Conditions
1.1 Reagents: Sulfuryl chloride
Reference
Reactions of α-azido sulfones with bases
Jarvis, Bruce B.; et al, Journal of Organic Chemistry, 1980, 45(11), 2265-8

Production Method 11

Reaction Conditions
1.1 Reagents: Pyridine Solvents: Dichloromethane
2.1 Reagents: Potassium fluoride Catalysts: 18-Crown-6
Reference
A simple conversion of 1-chloroethyl carbonates to fluoroformates: value in the preparation of tertiary alkyl fluoroformates
Dang Vu Anh; et al, Journal of Organic Chemistry, 1990, 55(6), 1847-51

Production Method 12

Reaction Conditions
1.1 Reagents: 4-Aza-1-azoniabicyclo[2.2.2]octane, 1-[[[(1,1-dimethylethoxy)carbonyl]amino]sulf… Solvents: Acetonitrile ;  2 min, rt
1.2 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ;  5 min, rt; 3 h, rt; rt → 10 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  2 h, < 25 °C
Reference
N-(tert-Butoxycarbonyl)-N-[(triethylenediammonium)sulfonyl]azanide: A Convenient Sulfamoylation Reagent for Alcohols
Armitage, Ian; et al, Organic Letters, 2012, 14(10), 2626-2629

Production Method 13

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Carbon tetrachloride
Reference
Behavior of benzyl sulfoxides toward acid chlorides. Useful departures from the Pummerer reaction
Chupp, John P.; et al, Journal of Organic Chemistry, 1984, 49(24), 4711-16

Production Method 14

Reaction Conditions
1.1 Reagents: Chlorosuccinimide ,  Phosphinous acid, diphenyl-, 4-aminophenyl ester Solvents: Dichloromethane ;  1 h, reflux
1.2 Reagents: Sodium thiosulfate ;  rt
Reference
4-Aminophenyldiphenylphosphinite (APDPP), a new heterogeneous and acid scavenger phosphinite - Conversion of alcohols, trimethylsilyl, and tetrahydropyranyl ethers to alkyl halides with halogens or N-halosuccinimides
Firouzabadi, Habib; et al, Canadian Journal of Chemistry, 2006, 84(7), 1006-1012

Production Method 15

Reaction Conditions
1.1 Reagents: Triphenylphosphine ,  Triphosgene Solvents: Dichloromethane
Reference
Triphosgene/triphenylphosphine: a mild reagent for the conversion of alcohols to chlorides
Rivero, I. A.; et al, Synthetic Communications, 1993, 23(5), 711-14

Production Method 16

Reaction Conditions
1.1 Reagents: Chlorosuccinimide ,  Phosphinous acid, diphenyl-, 4-aminophenyl ester Solvents: Dichloromethane ;  1.5 h, reflux
1.2 Reagents: Sodium thiosulfate ;  rt
Reference
4-Aminophenyldiphenylphosphinite (APDPP), a new heterogeneous and acid scavenger phosphinite - Conversion of alcohols, trimethylsilyl, and tetrahydropyranyl ethers to alkyl halides with halogens or N-halosuccinimides
Firouzabadi, Habib; et al, Canadian Journal of Chemistry, 2006, 84(7), 1006-1012

Production Method 17

Reaction Conditions
Reference
Synthesis by substitution of carbonyl oxygen
Pfeiffer, W. D., Science of Synthesis, 2007, 35, 155-165

Production Method 18

Reaction Conditions
1.1 Reagents: Carbon tetrachloride ,  Azobisisobutyronitrile Solvents: Benzene
Reference
Monomeric metaphosphate formation during radical-based dephosphorylation
Avila, L. Z.; et al, Journal of the American Chemical Society, 1988, 110(23), 7904-6

Production Method 19

Reaction Conditions
1.1 Reagents: Potassium fluoride Catalysts: 18-Crown-6
Reference
A simple conversion of 1-chloroethyl carbonates to fluoroformates: value in the preparation of tertiary alkyl fluoroformates
Dang Vu Anh; et al, Journal of Organic Chemistry, 1990, 55(6), 1847-51

Production Method 20

Reaction Conditions
1.1 Solvents: Carbon tetrachloride
Reference
The absence of temperature effect in the competitive beta-cleavages of benzyl methyl substituted-benzyl carbinyloxy radicals
Kim, Sung Soo; et al, Tetrahedron Letters, 1991, 32(36), 4725-8

Production Method 21

Reaction Conditions
Reference
Synthesis by substitution of σ-bonded heteroatoms
Margaretha, P., Science of Synthesis, 2007, 35, 167-172

Production Method 22

Reaction Conditions
Reference
Synthesis by substitution of σ-bonded heteroatoms
Margaretha, P., Science of Synthesis, 2007, 35, 167-172

4-Methoxybenzylchloride Raw materials

4-Methoxybenzylchloride Preparation Products

4-Methoxybenzylchloride Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:824-94-2)4-Methoxybenzyl Chloride
Order Number:A10038
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 15:01
Price ($):355.0
Email:sales@amadischem.com
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:824-94-2)4-Methoxybenzylchloride
Order Number:sfd7699
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:34
Price ($):discuss personally
Email:sales2@senfeida.com

4-Methoxybenzylchloride Spectrogram

GC-MS
GC-MS
1H NMR 300 MHz DMSO
1H NMR
13C NMR
13C NMR

Additional information on 4-Methoxybenzylchloride

Professional Introduction to 4-Methoxybenzylchloride (CAS No. 824-94-2)

4-Methoxybenzylchloride, with the chemical name 4-methoxybenzyl chloride, is a significant compound in the field of organic synthesis and pharmaceutical chemistry. Its molecular formula, C8H7ClO, reflects its structure as a chlorinated derivative of anisole (methyl phenyl ether). This compound has garnered considerable attention due to its versatile applications in the synthesis of various pharmacologically active molecules.

The utility of 4-Methoxybenzylchloride stems from its ability to act as a protecting group for alcohols in organic synthesis. The benzyl group, when attached to an alcohol, forms a stable benzyl ether linkage, which can be selectively removed under specific conditions. This property makes it invaluable in the construction of complex molecular architectures, particularly in medicinal chemistry where protecting groups are often employed to prevent unwanted side reactions during multi-step syntheses.

In recent years, the demand for efficient and selective protecting agents has led to extensive research into the derivatives of benzyl chloride. Among these, 4-Methoxybenzylchloride has been studied for its enhanced stability and compatibility with a wide range of functional groups. Its methoxy substituent at the para position relative to the chlorine atom influences its reactivity and solubility, making it a preferred choice in certain synthetic protocols.

The compound's role in pharmaceutical synthesis has been further highlighted by its application in the preparation of novel drug candidates. For instance, researchers have utilized 4-Methoxybenzylchloride to synthesize analogs of existing drugs that exhibit improved pharmacokinetic properties. These efforts are part of ongoing efforts to develop next-generation therapeutics that address unmet medical needs more effectively.

A notable area of research involving 4-Methoxybenzylchloride is its use in the development of biologically active molecules such as kinase inhibitors and antiviral agents. The benzyl protecting group allows for selective modification of hydroxyl groups without affecting other sensitive functionalities, enabling precise control over molecular structure. This level of precision is crucial in drug design, where even minor structural changes can significantly impact biological activity.

The industrial production and handling of 4-Methoxybenzylchloride adhere to stringent quality control measures to ensure consistency and purity. Manufacturers employ advanced purification techniques such as distillation and recrystallization to achieve high-grade material suitable for pharmaceutical applications. These processes are essential to meet the rigorous standards set by regulatory agencies governing drug development.

The environmental impact of using 4-Methoxybenzylchloride in synthetic processes has also been a subject of interest. Modern synthetic methodologies aim to minimize waste and improve atom economy, ensuring that the compound is used efficiently without generating excessive byproducts. Such sustainable practices are increasingly important as the pharmaceutical industry seeks to reduce its ecological footprint.

In conclusion, 4-Methoxybenzylchloride (CAS No. 824-94-2) is a cornerstone compound in organic synthesis and pharmaceutical chemistry. Its unique properties make it an indispensable tool for chemists working on complex molecular constructions, particularly in drug development. As research continues to uncover new applications for this versatile compound, its significance in advancing medicinal chemistry is likely to grow even further.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:824-94-2)4-Methoxybenzyl Chloride
A10038
Purity:99%
Quantity:100g
Price ($):355.0
Email
Suzhou Senfeida Chemical Co., Ltd
(CAS:824-94-2)4-Methoxybenzylchloride
sfd7699
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email